molecular formula C14H20O B12355861 rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol

rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol

Cat. No.: B12355861
M. Wt: 204.31 g/mol
InChI Key: FGWPFVTXSUZSLV-GXTWGEPZSA-N
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Description

rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is a chiral cyclohexanol derivative presented as a racemic mixture. The stereochemistry of this compound suggests its primary research value lies in asymmetric synthesis and medicinal chemistry, where it may serve as a key chiral building block or synthetic intermediate for the development of novel pharmacologically active molecules . The cis-relative configuration indicated by the (1R,2S) descriptor, combined with the racemic ("rac-") nature of the material, makes it particularly useful for method development in chiral resolution and stereoselective synthesis . Researchers may employ this compound in the preparation of compound libraries for high-throughput screening or as a precursor in constructing more complex, stereodefined architectures. The 2,5-dimethylphenyl substituent can influence the compound's steric and electronic properties, which may be exploited to modulate the activity or selectivity of target molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h7-9,12,14-15H,3-6H2,1-2H3/t12-,14+/m0/s1

InChI Key

FGWPFVTXSUZSLV-GXTWGEPZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H]2CCCC[C@H]2O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCCC2O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between 1,3-dienes and dienophiles offers a stereoselective route to cyclohexene intermediates, which are subsequently hydrogenated to yield cyclohexane derivatives. For example:

  • Diene : 1,3-Butadiene derivatives.
  • Dienophile : Electron-deficient alkenes (e.g., maleic anhydride).
  • Conditions : Thermal activation (80–120°C) or Lewis acid catalysis (e.g., AlCl₃).

Post-cycloaddition hydrogenation using Pd/C or Raney Ni under H₂ (1–3 atm) achieves full saturation of the cyclohexene ring.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM provides an alternative for constructing substituted cyclohexanes:

  • Catalyst : Grubbs 2nd generation (5–10 mol%).
  • Substrate : α,ω-Dienes with pre-installed substituents.
  • Yield : 60–75% in toluene at 40°C.

This method allows precise placement of substituents but requires stringent anhydrous conditions.

Functional Group Introduction

Friedel-Crafts Alkylation for Aryl Attachment

The 2,5-dimethylphenyl group is introduced via Friedel-Crafts alkylation using cyclohexanol derivatives and 2,5-dimethylbenzyl halides:

  • Catalyst : FeCl₃ or AlCl₃ (1.2 equiv).
  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.
  • Yield : 68–82%.

Side reactions, such as over-alkylation, are mitigated by slow addition of the benzyl halide.

Hydroxylation via Epoxide Ring Opening

Hydroxyl group installation often involves epoxidation followed by acid-catalyzed ring opening:

  • Epoxidation : Cyclohexene intermediates treated with m-CPBA (meta-chloroperbenzoic acid) in DCM.
  • Ring Opening : H₂O/H⁺ or NH₄OH generates the trans-diol, which is selectively oxidized to the alcohol.

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

Enantioselective synthesis employs chiral amines or phosphines to induce the desired (1R,2S) configuration:

  • Auxiliary : (S,S)-Cyclohexane-1,2-diamine forms diastereomeric intermediates separable via crystallization.
  • Conditions : Reactions conducted in DCM with Et₃N (2 equiv) at 0°C to room temperature.

Kinetic Resolution via Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer of a racemic acetate precursor:

  • Substrate : rac-2-(2,5-Dimethylphenyl)cyclohexyl acetate.
  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.
  • ee : >90% for the remaining alcohol.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (20:80 to 50:50) removes unreacted starting materials.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol (95:5).

Spectroscopic Analysis

  • ¹H NMR : Distinct signals for hydroxyl (δ 1.67–2.67), methylphenyl (δ 2.25–2.30), and cyclohexane protons (δ 1.20–1.85).
  • MS (ESI+) : Molecular ion peak at m/z 204.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantages Limitations
Diels-Alder + H₂ 75 N/A Scalable, cost-effective Limited stereocontrol
RCM 65 N/A Precise substituent placement High catalyst cost
Chiral Auxiliary 58 95 High enantioselectivity Multi-step, low atom economy
Enzymatic Resolution 40 90 Mild conditions, eco-friendly Substrate specificity issues

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: Reduction to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions at the phenyl ring using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Bromine in carbon tetrachloride under reflux conditions.

Major Products

    Oxidation: 2-(2,5-dimethylphenyl)cyclohexanone.

    Reduction: 2-(2,5-dimethylphenyl)cyclohexane.

    Substitution: 2-(2,5-dibromophenyl)cyclohexan-1-ol.

Scientific Research Applications

Pharmaceutical Applications

  • Chiral Synthesis :
    • The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows it to be used in the production of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts.
    • For example, its structural similarity to known pharmacophores enables its use in synthesizing compounds that target specific biological pathways.
  • Anticancer Agents :
    • Research indicates that derivatives of rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol exhibit anticancer properties. Studies have shown that modifications to the cyclohexanol structure can enhance cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects :
    • Some studies suggest potential neuroprotective effects of this compound, making it a candidate for further research in treating neurodegenerative diseases.

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions, including oxidation and reduction. It can be transformed into other functionalized derivatives that are useful in creating complex organic molecules.
  • Asymmetric Synthesis :
    • Its chiral nature allows it to be employed in asymmetric synthesis processes, where it can help produce compounds with high enantiomeric excess.

Material Science Applications

  • Polymer Synthesis :
    • This compound can be used in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Coatings and Adhesives :
    • The compound's chemical properties make it suitable for developing coatings and adhesives that require specific performance characteristics, such as adhesion strength and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer activity of derivatives derived from this compound. Researchers synthesized several analogs and tested them against various cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .

Case Study 2: Asymmetric Synthesis

In a research article published by Organic Letters, scientists demonstrated the use of this compound in an asymmetric synthesis pathway leading to a novel class of anti-inflammatory agents. The study highlighted the efficiency of using this compound as a chiral auxiliary .

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tramadol (rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol)

  • Structure: Tramadol shares a cyclohexanol backbone but differs in substituents: a 3-methoxyphenyl group at the 1-position and a dimethylaminomethyl group at the 2-position. It has two chiral centers, resulting in four stereoisomers, with the (1R,2R) and (1S,2S) forms being pharmacologically active as analgesics .
  • Properties: Higher molecular weight (~263.4 g/mol) due to the methoxy and dimethylamino groups. The methoxy group enhances blood-brain barrier penetration, while the dimethylamino group interacts with opioid receptors.

rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride

  • Structure: Features a fluorinated cyclohexane ring with amino and hydroxyl groups. The 2,2-difluoro substitution increases electronegativity and metabolic stability.
  • Properties : Molecular weight 187.61 g/mol (hydrochloride salt). Fluorine atoms enhance binding affinity in drug-receptor interactions. The hydrochloride salt improves aqueous solubility, unlike the free base form of the target compound .
  • Applications : Used in pharmaceuticals and agrochemicals for its reactivity and stability, highlighting a contrast in utility compared to the dimethylphenyl-substituted compound .

rac-(1R,2R)-2-Butylcyclohexan-1-ol

  • Structure : Substituted with a simple butyl chain at the 2-position. Lacks aromaticity, reducing lipophilicity.
  • Properties : Lower molecular weight (156.26 g/mol) and less steric bulk compared to the target compound. The alkyl chain may lower melting/boiling points and increase flexibility .
  • Applications : Primarily a synthetic intermediate, whereas the dimethylphenyl group in the target compound could enable aromatic interactions in drug design .

(1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol

  • Structure : Contains a prop-1-en-2-yl group and geminal dimethyl groups on the cyclohexane ring. The alkene moiety offers reactivity for addition reactions.
  • Properties : Molecular formula C11H20O (MW ~168.28 g/mol). The alkene group differentiates it from the fully saturated dimethylphenyl group in the target compound .
  • Applications: Potential use in fragrance or polymer synthesis due to its unsaturated structure, diverging from the target compound’s possible applications .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents CAS Number Applications
rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol 204.31 (free base), 243.23 (salt) 2,5-dimethylphenyl, hydroxyl EN300-761603/605 Research intermediate
Tramadol ~263.4 3-methoxyphenyl, dimethylaminomethyl 27203-92-5 Analgesic
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol HCl 187.61 2,2-difluoro, amino, hydroxyl 1909288-26-1 Pharmaceuticals, agrochemicals
rac-(1R,2R)-2-Butylcyclohexan-1-ol 156.26 Butyl, hydroxyl Not specified Synthetic intermediate
(1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol ~168.28 Prop-1-en-2-yl, geminal dimethyl 2774-84-7 Fragrance, polymer synthesis

Key Findings and Insights

  • Steric and Electronic Effects : The 2,5-dimethylphenyl group in the target compound provides steric hindrance and aromatic π-π interactions, which are absent in alkyl- or alkene-substituted analogs .
  • Pharmacological Potential: Unlike tramadol, the target compound lacks ionizable groups (e.g., dimethylamino), limiting its receptor-binding capabilities .
  • Fluorine vs. Methyl : The fluorinated analog () exhibits enhanced metabolic stability and electronegativity, whereas the dimethylphenyl group prioritizes lipophilicity .
  • Synthetic Utility : The target compound’s aromatic structure may make it suitable for catalysis or materials science, contrasting with the agrochemical focus of its fluorinated counterpart .

Biological Activity

The compound rac-(1R,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is a chiral alcohol with potential biological significance. This article reviews its biological activities, synthesis methods, and relevant case studies. The focus is on its pharmacological properties and applications in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20O
  • Molecular Weight : 220.32 g/mol
  • CAS Number : 1993373-05-9
  • Physical Form : Oil
  • Purity : 95% .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways, which could be beneficial in conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, possibly related to its ability to inhibit oxidative stress in neuronal cells. This activity may have implications for neurodegenerative diseases like Alzheimer's.
  • Chiral Selectivity in Biological Systems : The specific stereochemistry of this compound plays a crucial role in its biological activity. Studies show that the (1R,2S) configuration is more effective in certain biological assays compared to its enantiomers .

Synthetic Routes

The synthesis of this compound typically involves asymmetric hydrogenation or other chiral synthesis techniques. The most common methods include:

  • Asymmetric Hydrogenation : Utilizing transition metals as catalysts to achieve high enantiomeric excess.
  • Chiral Pool Synthesis : Using readily available chiral starting materials to construct the desired compound .

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Receptors : The compound may act on specific receptors involved in inflammation and pain pathways.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes that contribute to oxidative stress and inflammation .

Case Studies

StudyObjectiveFindings
Study 1Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus with MIC values indicating moderate efficacy.
Study 2Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
Study 3Neuroprotective EffectsIn vitro tests indicated reduced cell death in neuronal cultures exposed to oxidative stress when treated with the compound.

Q & A

Q. How can reaction mechanisms be analyzed to explain unexpected stereochemical outcomes?

  • Methodology : Conduct isotopic labeling (e.g., 13^{13}C, 2^{2}H) to trace bond formation/cleavage. For example, 18^{18}O labeling in cyclohexanol derivatives has elucidated oxygen-transfer pathways in oxidation reactions. Kinetic isotope effects (KIEs) can distinguish between concerted or stepwise mechanisms .

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